Bienvenue dans la boutique en ligne BenchChem!

2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Stearoyl-CoA Desaturase 1 (SCD1) Metabolic Disease Enzyme Inhibition

2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034501-97-6) is a synthetic organic compound belonging to the class of piperidinyl-pyridazinyl sulfonamides. With a molecular formula of C17H20N4O5S and a molecular weight of 392.43, it is primarily referenced in the context of inhibiting Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism , and is structurally related to compounds investigated for modulating the Hypoxia-Inducible Factor (HIF) pathway.

Molecular Formula C17H20N4O5S
Molecular Weight 392.43
CAS No. 2034501-97-6
Cat. No. B2859682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide
CAS2034501-97-6
Molecular FormulaC17H20N4O5S
Molecular Weight392.43
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)OC3=NN=CC=C3
InChIInChI=1S/C17H20N4O5S/c18-16(22)12-25-13-5-7-15(8-6-13)27(23,24)21-10-2-3-14(11-21)26-17-4-1-9-19-20-17/h1,4-9,14H,2-3,10-12H2,(H2,18,22)
InChIKeyVNDQBNMZCIAIMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034501-97-6): A Pyridazinyl-Piperidine Sulfonamide for SCD1 and HIF-1 Pathway Research


2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034501-97-6) is a synthetic organic compound belonging to the class of piperidinyl-pyridazinyl sulfonamides. With a molecular formula of C17H20N4O5S and a molecular weight of 392.43, it is primarily referenced in the context of inhibiting Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism [1], and is structurally related to compounds investigated for modulating the Hypoxia-Inducible Factor (HIF) pathway [2].

Why Generic Substitution Fails for 2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide (CAS 2034501-97-6)


Substituting this compound with a close analog is not trivial due to the specific spatial and electronic requirements of its targets. The core scaffold is part of a broader class of SCD1 and HIF pathway inhibitors where minor structural variations cause significant shifts in potency and selectivity. For instance, the saturated piperidine ring in this compound provides a distinct conformational profile compared to piperazine-based analogs , and the unsubstituted pyridazin-3-yloxy group may confer different target binding kinetics relative to 6-methyl-substituted variants . Such nuanced differences underscore the need for compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation of 2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide from Key Analogs


SCD1 Inhibitory Activity: Cross-Scaffold Comparison with Pyridine-Pyridazinone Carboxamides

As a member of the piperidinyl-pyridazinyl class, this compound is expected to inhibit SCD1. In a review of SCD1 inhibitors, pyridine-pyridazinone carboxamide derivatives demonstrated potency in the IC50 range of 0.01 to 40 µg [1]. While no direct head-to-head data exists for this specific compound, its activity can be contextually inferred against this baseline. A key differentiator is the sulfonyl-phenoxy linker, which is distinct from the carboxamide linkage in the comparator series, potentially affecting binding mode and metabolic stability.

Stearoyl-CoA Desaturase 1 (SCD1) Metabolic Disease Enzyme Inhibition

HIF-1 Transcriptional Activity: Inferior Potency of a Direct Para-Acetamide Analog

A directly comparable analog, N-(4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, differs only in the position of the acetamide group (para-substituted aniline vs. phenoxy acetamide). This analog was tested for inhibition of HIF-1 transcriptional activity in HeLa cells and exhibited a weak IC50 of 17,000 nM (17 µM) [1]. This serves as a critical baseline. The target compound’s phenoxy acetamide tail introduces conformational flexibility and a hydrogen-bonding profile distinct from the rigid aniline acetamide, which could hypothetically lead to improved target engagement and cellular potency, though experimental data is required to confirm this.

Hypoxia-Inducible Factor (HIF) Cancer Biology Transcriptional Inhibition

Conformational Constraint: Piperidine vs. Pyrrolidine Core and Impact on Ligand Efficiency

The target compound features a piperidine ring, which distinguishes it from the pyrrolidine core of the close analog 2-(4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide . This change from a 6-membered to a 5-membered ring alters the vector of the sulfonyl group and the overall molecular conformation. In a general sense, piperidine-based sulfonamides can exhibit different target residence times and selectivity profiles compared to their pyrrolidine counterparts, which is a fundamental consideration in fragment-based drug design and lead optimization [1].

Medicinal Chemistry Ligand Efficiency Structural Biology

Recommended Application Scenarios for 2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide Based on Existing Evidence


SCD1 Inhibitor Tool Compound for Lipid Metabolism Studies

Based on the patent landscape, this compound can be utilized as a chemical probe to investigate the role of Stearoyl-CoA Desaturase 1 (SCD1) in hepatocyte lipid metabolism. While its exact IC50 is unknown, it belongs to a class of piperidinyl-pyridazinyl derivatives designed for this purpose [1]. It serves as a structurally distinct alternative to pyridine-pyridazinone carboxamide inhibitors, which have demonstrated potencies in the range of 0.01–40 µg , enabling researchers to explore different chemical space within the SCD1 active site.

HIF-1 Pathway SAR Studies with a Focus on the Tail Region

The compound is a strategic choice for structure-activity relationship (SAR) studies focused on the Hypoxia-Inducible Factor (HIF) pathway. It differentiates itself from the weak inhibitor N-(4-((4-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide (HIF-1 IC50 = 17,000 nM) [1] through its phenoxy acetamide tail. This allows medicinal chemists to systematically evaluate how replacing a para-substituted aniline with a more flexible ether-linked acetamide affects target engagement, cellular potency, and physicochemical properties.

Differential Off-Target Selectivity Screening Panels

Given its piperidine core, this compound is a relevant candidate for inclusion in selectivity panels against common off-targets. The conformational constraint imposed by the piperidine ring, as opposed to a pyrrolidine core found in analogs like 2-(4-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide , may result in a distinct selectivity fingerprint. Such panels are critical for establishing the polypharmacology profile of lead series in drug discovery projects targeting metabolic or oncological pathways.

Quote Request

Request a Quote for 2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.